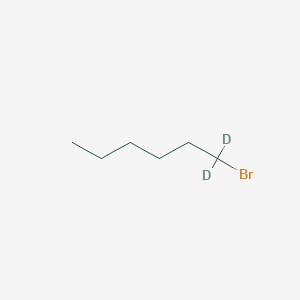

1-Bromohexane-1,1-d2

Description

Significance of Isotopic Labeling in Contemporary Chemical Science

Isotopic labeling, the process of incorporating specific isotopes into molecules, has become an indispensable tool in modern chemical research. By strategically replacing common isotopes with their heavier or lighter counterparts, scientists can meticulously track the fate of atoms and molecules through complex reaction pathways, metabolic processes, and analytical procedures. Deuterium (B1214612) (²H or D), a stable and naturally abundant isotope of hydrogen, holds particular significance due to its substantial mass difference compared to protium (B1232500) (¹H). This mass disparity leads to measurable differences in vibrational frequencies and bond strengths, most notably manifesting as kinetic isotope effects (KIEs) symeres.comresearchgate.netwikipedia.org. KIEs, which quantify the change in reaction rate upon isotopic substitution, are pivotal for elucidating reaction mechanisms, identifying rate-determining steps, and characterizing transition states wikipedia.orgnumberanalytics.comlibretexts.org. Beyond mechanistic studies, deuterium labeling is crucial in pharmaceutical research for improving drug metabolism and pharmacokinetic profiles (ADME properties), often by enhancing metabolic stability and reducing clearance rates symeres.comacs.orgnih.govchinesechemsoc.orgxmu.edu.cnnih.govacs.org. Furthermore, deuterated compounds serve as invaluable internal standards in mass spectrometry for precise quantitative analysis symeres.comnih.gov.

Overview of Deuterated Alkyl Halides in Academic Inquiry

Alkyl halides, characterized by a halogen atom bonded to a saturated carbon atom, are fundamental building blocks and reactive intermediates in organic synthesis. Their deuterated counterparts, particularly those with deuterium incorporated at specific positions, offer unique advantages for chemical investigation. Deuterated alkyl halides are frequently employed as precursors for introducing deuterium labels into more complex molecules, often through reactions like dehalogenation or nucleophilic substitution acs.orgchinesechemsoc.orgxmu.edu.cnsci-hub.senih.govresearchgate.net. The strategic placement of deuterium atoms in alkyl halides allows for the study of kinetic isotope effects, especially secondary kinetic isotope effects (SKIEs), which arise when isotopic substitution occurs at a position adjacent to a bond being broken or formed in the rate-determining step princeton.educdnsciencepub.comresearchgate.net. These effects provide sensitive probes into the electronic and structural changes occurring at the transition state of reactions involving alkyl halides, such as SN2 reactions or elimination processes wikipedia.orgcdnsciencepub.com.

Research Context of 1-Bromohexane-1,1-d2 as a Model Deuterated System

This compound, with the chemical structure Br-C(D₂) -(CH₂)₄-CH₃, represents a specific and valuable deuterated alkyl halide. The deuterium atoms are positioned geminally on the carbon atom directly bonded to the bromine atom (the alpha-carbon). This specific labeling pattern makes this compound particularly well-suited as a model system for investigating secondary kinetic isotope effects in reactions where the C-Br bond cleavage or the electronic environment of the alpha-carbon is critical to the reaction mechanism wikipedia.orgcdnsciencepub.com. Studies focusing on the effects of alpha-deuteration in alkyl halides reacting with nucleophiles, for instance, can reveal details about the transition state structure and the degree of bond making or breaking at the reacting center cdnsciencepub.comresearchgate.net.

Furthermore, this compound serves as a useful synthon for introducing a hexyl chain bearing deuterium atoms at the C1 position into target molecules. Research has demonstrated its application in synthetic procedures, such as the preparation of deuterated organic compounds where the labeled hexyl moiety is incorporated into a larger molecular framework rsc.org. This utility underscores its importance as a research chemical for both mechanistic studies and synthetic endeavors requiring precise isotopic labeling.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-1,1-dideuteriohexane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13Br/c1-2-3-4-5-6-7/h2-6H2,1H3/i6D2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNDIARAMWBIKFW-NCYHJHSESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CCCCC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Research Findings and Applications

Synthesis and Mechanistic Insights

The utility of 1-bromohexane-1,1-d2 in chemical research is primarily demonstrated through its application as a labeled building block in organic synthesis. One notable instance involves its use in the synthesis of deuterated organic molecules, where it acts as a reagent to introduce a deuterated hexyl group.

Mechanistic Investigations Utilizing 1 Bromohexane 1,1 D2

Kinetic Isotope Effects (KIEs) in Chemical Transformations Involving Deuterated Bromoalkanes

Kinetic Isotope Effects (KIEs) are a fundamental concept in physical organic chemistry, quantifying the change in reaction rate when an atom in a reactant is replaced by one of its isotopes. For deuterium (B1214612), the KIE is typically expressed as the ratio of rate constants for the reaction with hydrogen (kH) to the reaction with deuterium (kD), i.e., KIE = kH/kD. This effect arises from differences in zero-point energies (ZPEs) between bonds involving different isotopes. The C-D bond, being stronger than the C-H bond due to its lower ZPE, requires more energy to break, leading to a slower reaction rate when deuterium is involved in the rate-determining step fiveable.meias.ac.inlibretexts.orgnumberanalytics.com.

Theoretical Foundations of Deuterium Kinetic Isotope Effects

The theoretical basis for KIEs lies in the quantum mechanical nature of molecular vibrations. Isotopes of an element have different masses, which directly influences the vibrational frequencies of their corresponding bonds. According to Transition State Theory (TST), the rate of a reaction is governed by the activation energy, which is related to the difference in ZPEs between the reactants and the transition state numberanalytics.comsolubilityofthings.com. When a C-H bond is replaced by a C-D bond, the vibrational frequency of the bond decreases, resulting in a lower ZPE for the C-D bond compared to the C-H bond fiveable.meacs.orgprinceton.edu. If the bond to the isotopically substituted atom is broken in the rate-determining step (RDS), this difference in ZPEs translates into a difference in activation energies, leading to a measurable kinetic isotope effect ias.ac.inlibretexts.orgwikipedia.orgepfl.ch. A normal KIE (kH/kD > 1) indicates that the C-H bond is broken more easily than the C-D bond in the RDS, providing direct evidence for the involvement of that specific bond in the transition state fiveable.meias.ac.inprinceton.eduwikipedia.orglibretexts.org.

Primary Kinetic Isotope Effects at the C-1 Position

Primary kinetic isotope effects (PKIEs) are observed when the bond to the isotopically labeled atom is directly involved in bond breaking during the rate-determining step of a reaction ias.ac.inwikipedia.orgepfl.ch. For 1-Bromohexane-1,1-d2, a PKIE would be expected if the cleavage of the C1-Br bond is the rate-limiting process. This scenario is characteristic of unimolecular substitution (SN1) or elimination (E1) reactions, where the leaving group departs first to form a carbocation intermediate wikipedia.orgwikipedia.org. In such cases, the C1-Br bond is significantly weakened or broken in the transition state leading to the carbocation. The deuteration at the C-1 position would then directly probe the extent of C1-Br bond dissociation in the transition state. While specific KIE values for this compound in SN1/E1 reactions are not widely reported, general PKIEs for C-H/C-D bond cleavage in similar systems can range from 2 to 8, depending on the degree of bond breaking and the specific reaction conditions libretexts.orgprinceton.eduepfl.chlibretexts.orgutdallas.edu.

Secondary Alpha-Deuterium Kinetic Isotope Effects (α-SKIE) in Nucleophilic Substitution and Elimination Reactions

Secondary kinetic isotope effects (SKIEs) occur when the isotopic substitution is not at the bond-breaking or bond-forming center but is located at an adjacent (alpha) or more remote position libretexts.orgprinceton.eduwikipedia.org. Alpha-deuterium kinetic isotope effects (α-SKIEs) are particularly valuable for distinguishing between different mechanistic pathways, such as SN1 versus SN2 and E1 versus E2 reactions wikipedia.orgcore.ac.uklibretexts.org.

SN1 and E1 Reactions: In SN1 and E1 mechanisms, the transition state involves the formation of a carbocation, which is an sp2-hybridized species. This change in hybridization at the alpha-carbon from sp3 to sp2 affects the vibrational modes, including bending vibrations and hyperconjugation, leading to a normal α-SKIE (kH/kD > 1) libretexts.orgwikipedia.orgcore.ac.uk. Typical values for α-SKIEs in these reactions are in the range of 1.10-1.20 per deuterium atom wikipedia.orgcore.ac.uk.

SN2 and E2 Reactions: In SN2 reactions, the alpha-carbon undergoes inversion, but the hybridization change is less pronounced, and the proximity of the incoming nucleophile can influence the observed KIE. Often, no significant α-SKIE or even an inverse effect (kH/kD < 1) is observed wikipedia.orgcore.ac.uk. For E2 reactions, while the primary KIE is related to C-H bond breaking, α-SKIEs can still be observed due to changes in bending modes or hyperconjugation, typically with values around 1.1-1.7 per deuterium princeton.educore.ac.ukresearchgate.net. The presence of deuterium at the C-1 position of 1-Bromohexane (B126081) makes it an excellent substrate for probing these α-SKIEs in reactions involving alkyl halides.

Elucidation of Reaction Pathways and Transition State Geometries Through Deuteration

Deuterium labeling serves as a powerful diagnostic tool for elucidating reaction pathways and characterizing transition state geometries fiveable.menumberanalytics.comwikipedia.orgwayne.edu. By comparing experimentally determined KIEs with theoretically calculated values, researchers can validate proposed mechanistic models and transition state structures wayne.edu. The magnitude of a KIE provides direct information about the degree of bond cleavage or formation occurring in the rate-determining step fiveable.meias.ac.innumberanalytics.comprinceton.eduwikipedia.orgwayne.edu. For instance, a large primary KIE indicates significant bond breaking, while smaller KIEs suggest less bond involvement or bond formation in the transition state fiveable.meias.ac.in.

Specifically, the distinction between concerted (e.g., E2) and stepwise (e.g., E1) mechanisms can be reliably made using α-SKIEs. The observation of a significant normal α-SKIE is indicative of a transition state that resembles a carbocation, characteristic of SN1 and E1 pathways, due to the change in hybridization at the alpha-carbon wikipedia.orgcore.ac.uklibretexts.org. Conversely, reactions exhibiting minimal or no α-SKIE may suggest a concerted mechanism like SN2 or E2 where the alpha-carbon's hybridization is less affected in the transition state wikipedia.orgcore.ac.uk. The use of this compound allows for the direct measurement of these effects in reactions involving primary alkyl halides.

Stereochemical Aspects and Deuteration in Reaction Mechanisms

Deuterium labeling is also instrumental in understanding the stereochemical course of organic reactions acs.orgnih.govmasterorganicchemistry.comacs.org. For elimination reactions, such as the E2 mechanism, the requirement for an anti-periplanar arrangement between the hydrogen atom being abstracted and the leaving group is critical for the formation of the pi bond wikipedia.orglibretexts.orgmasterorganicchemistry.com. Studies employing deuterated substrates can confirm this stereochemical requirement by analyzing the stereochemistry of the resulting alkene. For example, if only the deuterium anti to the leaving group is removed, it provides strong evidence for the concerted, anti-elimination pathway masterorganicchemistry.com.

Furthermore, deuterium labeling has been utilized in conjunction with techniques like mass spectrometry to probe stereochemical outcomes in more complex catalytic cycles, such as palladium-catalyzed cross-coupling reactions acs.orgnih.govacs.org. By synthesizing vicinally deuterated alkyl compounds, researchers can track the stereochemical integrity of the alkyl chain throughout the catalytic process, providing insights into the mechanism of transmetalation and other key steps acs.orgnih.gov. The ability to distinguish between diastereomers of deuterated compounds using mass spectrometry further enhances its utility in stereochemical investigations acs.org.

Data Tables

Table 1: Typical Kinetic Isotope Effects (KIEs) for Deuterium Substitution

| Reaction Type / Position of Deuteration | Typical KIE (kH/kD) | Mechanistic Significance | Primary Reference(s) |

| Primary KIE (C-H/C-D bond breaking) | 2-8 | Indicates direct involvement of the C-H/C-D bond in the rate-determining step (e.g., E2) | fiveable.meias.ac.inlibretexts.orgprinceton.eduepfl.chlibretexts.org |

| Secondary α-SKIE (SN1/E1) | 1.10-1.20 per D | Suggests a change in hybridization at the α-carbon (sp³ → sp²) in the transition state | wikipedia.orgcore.ac.uk |

| Secondary α-SKIE (SN2) | ~1.0 | Indicates minimal change in hybridization at the α-carbon in the transition state | wikipedia.orgcore.ac.uk |

| Secondary α-SKIE (E2) | ~1.1-1.7 per D | Can reflect changes in bending modes or hyperconjugation at the α-carbon | core.ac.ukresearchgate.net |

Table 2: Comparison of C-H and C-D Bond Properties

| Property | C-H Bond | C-D Bond | Difference | Primary Reference(s) |

| Reduced Mass | ~1 | ~2 | Heavier deuterium leads to lower vibrational frequencies. | fiveable.meacs.orgprinceton.eduepfl.ch |

| Zero-Point Energy (ZPE) | Higher | Lower | Lower ZPE for C-D bond means it is more stable and requires more energy to break. | fiveable.meias.ac.inlibretexts.orgnumberanalytics.comacs.orgprinceton.edu |

| Bond Dissociation Energy | Lower | Higher | The C-D bond is stronger due to the lower ZPE. | ias.ac.inlibretexts.orglibretexts.org |

| Vibrational Frequency | Higher | Lower | Affects the activation energy barrier for bond cleavage. | fiveable.meacs.orgprinceton.eduepfl.ch |

Compound List

this compound

Applications of 1 Bromohexane 1,1 D2 in Advanced Chemical Research

Deuterated Analogs as Mechanistic Probes for Reaction Monitoring

Deuterium (B1214612) labeling is a powerful tool for elucidating reaction mechanisms, primarily through the study of Deuterium Kinetic Isotope Effects (DKIEs) . When a C-H bond is replaced by a C-D bond, the C-D bond is stronger and has a lower vibrational frequency. If the cleavage of a C-H bond is involved in the rate-determining step of a reaction, the deuterated analog will react slower than the non-deuterated analog. This difference in reaction rates, quantified by the DKIE (kH/kD), provides direct evidence for the involvement of that specific C-H bond in the rate-limiting step . For 1-bromohexane-1,1-d2, the deuterium atoms are located at the carbon directly bonded to the bromine. Reactions that involve the breaking of a C-H bond at this position, such as certain elimination reactions or SN1-type reactions where carbocation formation at the alpha-carbon might be influenced by isotopic substitution, could be studied using this labeled compound. By comparing the reaction rates of 1-bromohexane (B126081) and this compound under identical conditions, researchers can gain insights into the precise steps and transition states involved in chemical transformations.

Precursor in the Synthesis of Complex Deuterated Organic Molecules

This compound serves as a valuable building block for the synthesis of more complex organic molecules that require specific deuterium labeling. The bromine atom is a reactive functional group, readily participating in various organic transformations such as nucleophilic substitution reactions and the formation of Grignard reagents. When this compound is used in these reactions, the deuterium atoms at the 1,1 position are stably incorporated into the resulting molecular structure. This allows chemists to introduce a deuterated hexyl moiety into target molecules. Such deuterated compounds are essential in various research areas, including the synthesis of deuterated pharmaceuticals for metabolic studies, the creation of labeled standards for analytical method development, and the preparation of materials for spectroscopic investigations where isotopic labeling is required to resolve complex spectral assignments or track molecular pathways.

Computational Chemistry Approaches for Deuterated Bromoalkanes

Quantum Mechanical (QM) Calculations of Isotopic Effects

Quantum mechanical calculations are fundamental to understanding the kinetic isotope effect (KIE), which is the change in the rate of a chemical reaction upon isotopic substitution. acs.org For 1-bromohexane-1,1-d2, replacing two hydrogen atoms with deuterium (B1214612) at the α-carbon (the carbon bonded to the bromine) leads to a secondary kinetic isotope effect (SKIE), as the C-D bonds are not typically broken in the rate-determining step of many common reactions, such as bimolecular nucleophilic substitution (SN2). acs.org

QM methods, including both ab initio and density functional theory (DFT) approaches, are used to model the potential energy surface of a reaction. nih.govescholarship.org From this surface, the transition state (TS) structure and its associated energies can be determined for both the deuterated and non-deuterated species. The KIE is then calculated as the ratio of the rate constants (kH/kD). researchgate.net

In SN2 reactions, the α-secondary KIE is particularly sensitive to the structure of the transition state. acs.org Deuteration at the α-carbon in this compound would lead to an inverse KIE (kH/kD < 1) for an SN2 reaction. This is because the sp2-hybridized-like transition state has stiffer C-H/C-D bending vibrational modes compared to the sp3-hybridized ground state. The increase in vibrational energy is more pronounced for the lighter C-H bonds, making the transition state more accessible for the non-deuterated compound, which paradoxically leads to a faster reaction for the heavier, deuterated analogue.

Computational studies have benchmarked various QM methods for their accuracy in predicting KIEs. For gas-phase SN2 reactions, methods like MP2/aug-cc-pVDZ have shown good agreement with experimental values. researchgate.net While specific calculations for this compound are not prevalent in the literature, data from related small alkyl bromides provide a strong predictive framework. For instance, gas-phase SN2 reactions of methyl halides show significant inverse KIEs. researchgate.net

| Reaction | Experimental kH/kD | Calculated kH/kD (MP2/aug-cc-pVDZ) | Calculated kH/kD (B3LYP/6-311+G(d,p)) |

|---|---|---|---|

| F⁻(H₂O) + CH₃Br | 0.92 ± 0.03 researchgate.net | 0.92 researchgate.net | 0.84 researchgate.net |

| Cl⁻ + CH₃Br | 0.77 ± 0.03 researchgate.net | N/A | N/A |

| Br⁻ + CH₃I | 0.76 ± 0.01 researchgate.net | N/A | N/A |

Density Functional Theory (DFT) Studies on Vibrational Frequencies and Zero-Point Energies of C-D Bonds

The physical origin of the kinetic isotope effect lies in the difference in zero-point vibrational energy (ZPVE) between bonds to light and heavy isotopes. acs.orgcas.cz The ZPVE is the minimum possible energy a quantum mechanical system may have. A chemical bond can be modeled as a harmonic oscillator, and its vibrational frequency is inversely proportional to the square root of the reduced mass of the atoms involved. ias.ac.in Since deuterium is approximately twice as heavy as hydrogen, a C-D bond has a lower vibrational frequency than a C-H bond.

This lower frequency results in a lower ZPVE for the C-D bond. ias.ac.in Density Functional Theory (DFT) is a widely used computational method to accurately calculate these vibrational frequencies and the resulting ZPVEs. science.govnumberanalytics.com For this compound, DFT calculations would predict the C-D stretching and bending frequencies to be significantly lower than the corresponding C-H frequencies in the non-deuterated isotopologue.

The difference in ZPVE between the reactant and the transition state determines the magnitude and direction of the KIE. In an SN2 reaction, the C-H/C-D bending frequencies increase upon moving from the sp3 ground state to the more constrained sp2-like transition state. This increase in ZPVE is smaller for the C-D bonds, leading to a smaller activation energy for the deuterated species and thus an inverse KIE.

| Bond Type | Typical Stretching Frequency (cm⁻¹) | Approximate Zero-Point Energy (kcal/mol) |

|---|---|---|

| C-H | ~3000 ias.ac.in | ~4.3 |

| C-D | ~2200 ias.ac.in | ~3.1 |

Note: ZPE is calculated as ½hν, where h is Planck's constant and ν is the frequency. The values are illustrative and can be precisely computed for specific molecules like this compound using DFT methods such as B3LYP with an appropriate basis set (e.g., 6-311G(d,p)). science.govresearchgate.net

Molecular Dynamics (MD) Simulations for Deuterated Alkyl Halide Systems

Molecular dynamics (MD) simulations provide a computational microscope to observe the time-evolution of molecular systems, offering insights into the structure, dynamics, and thermodynamics of condensed phases. researchgate.net For this compound, MD simulations can be employed to study how deuteration affects its physical properties and interactions in various environments, such as in aqueous solution or at a liquid-liquid interface.

Within the Born-Oppenheimer approximation, the potential energy surface is independent of atomic mass, meaning standard molecular mechanics force fields can be used to model deuterated species by simply changing the mass of the hydrogen atoms to that of deuterium. osti.gov These simulations can reveal differences in the solvation structure around the deuterated molecule compared to its non-deuterated counterpart. Although the electronic properties are unchanged, the subtle differences in vibrational motion and molecular volume can influence solvent molecule orientation and hydrogen bonding dynamics at the solute-solvent interface.

Classical MD simulations have been used to study the behavior of non-deuterated alkyl halides, including bromoalkanes, at interfaces and in solution. acs.orgresearchgate.netresearchgate.net These studies investigate properties like the free energy of adsorption at an air-water interface and the orientation of the alkyl chain. By extension, MD simulations of this compound could be used to explore if deuteration impacts its partitioning between organic and aqueous phases or its tendency to adsorb at interfaces, which could be relevant in biphasic reaction systems. For instance, simulations have shown that β-cyclodextrin at a water/1-bromobutane interface preferentially encapsulates a single bromobutane molecule, expelling water from its cavity. escholarship.org MD could probe whether the slightly different dynamics of a deuterated bromoalkane would alter the stability or water content of such a complex.

Prediction of Reactivity and Selectivity in Deuterated Chemical Systems

Computational chemistry is a powerful tool for predicting how isotopic substitution influences not only the rate of a reaction but also its selectivity. For a molecule like this compound, which can potentially undergo competing reaction pathways such as SN2 and elimination (E2), computational models can predict the preferred outcome.

The prediction of reactivity relies heavily on calculating the activation barriers for competing pathways using QM methods. smu.edu A primary KIE is expected for an E2 reaction, where a C-H (or C-D) bond at the β-position is broken in the rate-determining step. In contrast, an inverse secondary KIE is expected for the SN2 pathway. By calculating the kH/kD ratios for both potential pathways of a substrate like 1-bromohexane (B126081), one could predict which mechanism is likely to dominate. Gas-phase studies have successfully used deuterium isotope effects to distinguish between E2 and SN2 pathways for alkyl halides. acs.org

Furthermore, computational models can predict regioselectivity and chemoselectivity. For complex substrates, DFT calculations of transition state energies can determine which site is most likely to react. researchgate.net Recently, machine learning models trained on DFT-calculated data have emerged as a rapid and reliable method for predicting regioselectivity in reactions like radical C-H functionalization. beilstein-journals.orgnih.gov Such an approach could, in principle, be adapted to predict the selectivity of reactions involving deuterated bromoalkanes by incorporating features that describe the isotopic substitution. By combining QM calculations of transition states with statistical mechanics, a comprehensive picture of the reaction landscape can be constructed, enabling the prediction of product distributions under various conditions. nih.gov

Advanced Spectroscopic Characterization of 1 Bromohexane 1,1 D2

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuteration Pattern Confirmation

High-resolution NMR spectroscopy is the most definitive method for confirming the successful and specific incorporation of deuterium (B1214612) atoms at the C1 position of the hexane (B92381) chain. Both ¹H and ¹³C NMR provide complementary information to verify the deuteration pattern.

In ¹H NMR spectroscopy, the most significant evidence for the deuteration at the C1 position is the absence or dramatic reduction of the signal corresponding to the protons on the carbon atom bonded to bromine. In the spectrum of unlabeled 1-bromohexane (B126081), these two protons (-CH₂Br) typically appear as a triplet at approximately 3.40 ppm. chemicalbook.com The deuteration of this position to -CD₂Br results in the disappearance of this characteristic triplet, providing direct evidence of successful isotopic labeling. The remaining signals corresponding to the other methylene (B1212753) groups and the terminal methyl group of the hexyl chain remain largely unchanged.

¹³C NMR spectroscopy offers further confirmation. While a proton-decoupled ¹³C NMR spectrum of 1-bromohexane shows six distinct singlet signals, the spectrum of 1-Bromohexane-1,1-d2 exhibits a key difference at the C1 signal. chemicalbook.com Due to the nuclear spin of deuterium (I=1), the C1 carbon signal, typically found around 33.6 ppm, splits into a 1:1:1 triplet. This splitting pattern arises from the coupling between the ¹³C nucleus and the two deuterium nuclei. Furthermore, a small upfield isotopic shift of the C1 resonance is typically observed, which is a known effect of deuterium substitution. nih.gov

| Position | ¹H NMR (1-Bromohexane) | ¹H NMR (this compound) (Predicted) | ¹³C NMR (1-Bromohexane) | ¹³C NMR (this compound) (Predicted) |

|---|---|---|---|---|

| C1 (-CH₂Br / -CD₂Br) | ~3.40 ppm (triplet) | Signal absent | ~33.6 ppm | ~33.4 ppm (triplet) |

| C2 (-CH₂-) | ~1.85 ppm (multiplet) | ~1.85 ppm (multiplet) | ~31.2 ppm | ~31.2 ppm |

| C3 (-CH₂-) | ~1.43 ppm (multiplet) | ~1.43 ppm (multiplet) | ~27.9 ppm | ~27.9 ppm |

| C4 (-CH₂-) | ~1.31 ppm (multiplet) | ~1.31 ppm (multiplet) | ~22.5 ppm | ~22.5 ppm |

| C5 (-CH₂-) | ~1.31 ppm (multiplet) | ~1.31 ppm (multiplet) | ~33.1 ppm | ~33.1 ppm |

| C6 (-CH₃) | ~0.90 ppm (triplet) | ~0.90 ppm (triplet) | ~13.9 ppm | ~13.9 ppm |

Quantitative NMR (qNMR) is a powerful technique for determining the isotopic purity of deuterated compounds. nih.gov The method relies on the direct proportionality between the integrated NMR signal area and the number of corresponding nuclei. For this compound, the isotopic enrichment can be assessed by ¹H qNMR. This involves acquiring a spectrum with a known internal standard and carefully integrating the area of any residual proton signal at the C1 position (~3.40 ppm). By comparing this integral to the integrals of other non-deuterated positions in the molecule (e.g., the terminal methyl group), the percentage of non-deuterated impurity can be precisely calculated.

Alternatively, ²H (deuterium) NMR can be employed for a more direct measurement. In this case, the spectrum will show a signal corresponding to the deuterium atoms at the C1 position. sigmaaldrich.com By comparing the integral of this signal with that of a deuterated internal standard of known concentration, the absolute amount of the deuterated species can be determined, providing a highly accurate measure of isotopic purity. Combining both ¹H and ²H NMR can yield a comprehensive and accurate determination of the isotopic abundance. nih.gov Commercially available deuterated compounds often exhibit high isotopic purity, typically in the range of 98-99%. rsc.orgrsc.org

Mass Spectrometry (MS) for Molecular Weight and Isotopic Abundance Verification

Mass spectrometry is an essential tool for verifying the molecular weight of this compound and confirming the successful incorporation of two deuterium atoms. Due to the natural isotopic distribution of bromine (⁷⁹Br at ~50.7% and ⁸¹Br at ~49.3%), the mass spectrum of unlabeled 1-bromohexane displays a characteristic pair of molecular ion peaks (M⁺ and M+2) of nearly equal intensity at m/z 164 and 166, respectively. nist.gov

For this compound, the molecular weight is increased by two mass units. Consequently, the molecular ion cluster is expected to shift to m/z 166 and 168. The observation of this 2 Da shift, while maintaining the ~1:1 intensity ratio for the M⁺ and M+2 peaks, provides strong evidence for the incorporation of two deuterium atoms. High-resolution mass spectrometry (HR-MS) can be used to determine the exact mass of the molecular ions, further confirming the elemental composition (C₆H₁₁D₂Br) and distinguishing it from any potential isobaric impurities. rsc.orgrsc.org

| Compound | Isotopic Composition | Expected m/z (M⁺) | Expected m/z (M+2) |

|---|---|---|---|

| 1-Bromohexane | C₆H₁₃⁷⁹Br | 164 | - |

| 1-Bromohexane | C₆H₁₃⁸¹Br | - | 166 |

| This compound | C₆H₁₁D₂⁷⁹Br | 166 | - |

| This compound | C₆H₁₁D₂⁸¹Br | - | 168 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of Carbon-Deuterium Bonds

Infrared (IR) and Raman spectroscopy are vibrational techniques that provide insight into the bonding within a molecule. The substitution of hydrogen with the heavier deuterium isotope results in a predictable shift of vibrational frequencies to lower wavenumbers (red-shift). msu.edu

In the IR spectrum of 1-bromohexane, the C-H stretching vibrations of the alkyl chain are typically observed in the 2850-3000 cm⁻¹ region. uomustansiriyah.edu.iq For this compound, the C-H stretches associated with the C1 position are replaced by new absorption bands corresponding to the C-D stretching vibrations. Due to the increased reduced mass of the C-D bond compared to the C-H bond, these new bands appear in a less congested region of the spectrum, typically between 2100 and 2250 cm⁻¹. researchgate.net The theoretical frequency shift for a C-D stretch is approximately 1/√2 (or ~0.71) relative to the corresponding C-H stretch. youtube.com This characteristic appearance of strong bands in the C-D stretching region serves as definitive proof of deuteration.

Raman spectroscopy provides complementary information. As a non-destructive technique, it is well-suited for analyzing the vibrational modes of deuterated compounds. nih.gov The symmetric C-D stretching vibration in this compound will give rise to a distinct peak in the Raman spectrum, also in the 2100-2250 cm⁻¹ range, confirming the findings from IR spectroscopy and providing a complete vibrational profile of the molecule. researchgate.netnih.gov

| Vibrational Mode | Typical Frequency (1-Bromohexane) | Predicted Frequency (this compound) | Spectroscopic Technique |

|---|---|---|---|

| C-H Stretch (Alkyl) | ~2850 - 2960 cm⁻¹ | ~2850 - 2960 cm⁻¹ (from C2-C6) | IR & Raman |

| C-D Stretch (at C1) | N/A | ~2100 - 2250 cm⁻¹ | IR & Raman |

| C-H Bend (Scissoring/Bending) | ~1350 - 1470 cm⁻¹ | ~1350 - 1470 cm⁻¹ (from C2-C6) | IR & Raman |

| C-Br Stretch | ~560 - 650 cm⁻¹ | ~560 - 650 cm⁻¹ | IR & Raman |

Future Perspectives and Research Challenges in Deuterated Alkyl Halide Chemistry

Development of Novel and Economically Viable Deuteration Technologies

A significant barrier to the widespread use of deuterated compounds has been the cost and inefficiency of traditional deuteration methods, which often rely on expensive deuterium (B1214612) gas (D2) or stoichiometric, difficult-to-handle reagents. researchgate.net The future of deuterated alkyl halide synthesis is contingent on the development of more sustainable, cost-effective, and scalable technologies. A primary focus is the utilization of heavy water (D2O) as an inexpensive, abundant, and safe deuterium source. nih.govacs.orgnih.gov

Recent breakthroughs are paving the way for more economical processes:

Photocatalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for the dehalogenative deuteration of unactivated alkyl halides. nih.govrsc.orgresearchgate.net These methods can employ D2O as the deuterium donor under mild conditions. For instance, phosphine-mediated halogen-atom transfer (XAT) strategies facilitate the challenging activation of C-X bonds in alkyl halides, enabling efficient deuterium incorporation. nih.govresearchgate.net

Electrochemistry: Electrochemical methods offer a green and efficient alternative for deuterating unactivated alkyl halides. researchgate.netresearchgate.net These processes can use D2O and avoid stoichiometric metal reductants, representing a more sustainable approach. researchgate.net

Mechanochemistry: A novel approach involves the use of piezoelectric materials like barium titanate (BaTiO3) to catalyze the dehalogenative deuteration of alkyl halides under mechanical force (ball milling). researchgate.net This solvent-free method can use D2O as the deuterium source and has shown success with challenging substrates like alkyl chlorides and bromides. researchgate.net

Novel Catalytic Systems: Researchers are exploring new catalysts, such as nanostructured iron catalysts researchgate.net and thiyl radical catalysts, elsevierpure.com that can efficiently facilitate deuteration from D2O under mild conditions.

Table 1: Comparison of Emerging Deuteration Technologies for Alkyl Halides

| Technology | Deuterium Source | Catalyst/Mediator | Key Advantages | Reference |

|---|---|---|---|---|

| Visible-Light Photocatalysis | D₂O | Photocatalyst (e.g., Ir, Ru complexes) + Halogen-Atom Transfer (XAT) agent (e.g., Cy₃P) | Mild reaction conditions, high functional group tolerance, uses inexpensive D₂O. | nih.govrsc.orgresearchgate.net |

| Electrochemistry | D₂O | Graphite felt electrodes | Avoids stoichiometric metal reductants, sustainable, highly chemoselective. | researchgate.net |

| Mechanochemistry | D₂O | Piezoelectric materials (e.g., BaTiO₃) | Solvent-free, efficient for unactivated halides, innovative activation pathway. | researchgate.net |

| Transition Metal Catalysis | D₂O | Nanostructured iron | Uses an abundant and inexpensive metal catalyst, scalable. | researchgate.net |

The primary challenge remains the scalability and industrial adoption of these technologies. Future research will need to focus on catalyst optimization, reactor design, and process intensification to transition these promising lab-scale methods into economically viable industrial processes. researchgate.net

Integration of Deuterated Alkyl Halides in Multicomponent Reaction Systems

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are a cornerstone of modern medicinal chemistry for building libraries of drug-like molecules. nih.gov The integration of deuterated building blocks into MCRs is a highly attractive strategy for rapidly accessing novel, metabolically stabilized compounds.

Deuterated alkyl halides like 1-bromohexane-1,1-d2 are valuable precursors for generating other deuterated reagents essential for MCRs, such as deuterated aldehydes or isonitriles. nih.govbeilstein-archives.org For example, this compound could be converted into a deuterated Grignard reagent and subsequently used to synthesize a deuterated aldehyde. This aldehyde could then be employed in well-established MCRs like the Ugi or Passerini reactions. nih.gov

The significance of this approach is highlighted by research demonstrating the successful use of deuterated aldehydes in the synthesis of deuterated analogs of FDA-approved drugs. nih.govbeilstein-archives.org This strategy allows for the selective placement of deuterium at known metabolic "soft spots," potentially leading to improved pharmacokinetic profiles. beilstein-archives.org

Table 2: Potential Application of this compound as a Precursor in Multicomponent Reactions

| Precursor from this compound | Target MCR Building Block | Example Multicomponent Reaction | Resulting Deuterated Scaffold | Reference |

|---|---|---|---|---|

| (C₄H₉)CD₂-MgBr | (C₄H₉)CD₂-CHO (Deuterated Heptanal) | Ugi 4-Component Reaction | α-Acylamino Amides | nih.gov |

| (C₄H₉)CD₂-MgBr | (C₄H₉)CD₂-CHO (Deuterated Heptanal) | Passerini 3-Component Reaction | α-Acyloxy Amides | nih.gov |

| (C₄H₉)CD₂-NH₂ | (C₄H₉)CD₂-NC (Deuterated Hexyl Isocyanide) | Ugi or Passerini Reactions | Amides with a deuterated N-alkyl group | beilstein-archives.org |

The challenge in this area lies in expanding the portfolio of deuterated MCR-compatible reagents and ensuring that the deuteration is retained throughout the synthetic sequence without scrambling. nih.gov Future work will focus on developing robust synthetic routes to a wider variety of deuterated building blocks from simple precursors like this compound.

Exploring Unconventional Reactivity and Catalysis with this compound

The presence of two deuterium atoms at the C1 position of 1-bromohexane (B126081) significantly alters the strength of the C-H/C-D bonds, giving rise to a primary kinetic isotope effect (KIE) in reactions where this bond is cleaved in the rate-determining step. wikipedia.orgprinceton.edu This fundamental difference can be harnessed to explore unconventional reactivity and develop novel catalytic systems.

A classic example is the bimolecular elimination (E2) reaction. pressbooks.pub In an E2 reaction of an alkyl halide with a strong base, a C-H bond adjacent to the leaving group is broken. pressbooks.pub For this compound, the analogous reaction would involve breaking a C-D bond. Because the C-D bond is stronger, the rate of the E2 reaction is expected to be significantly slower compared to its non-deuterated counterpart. This KIE (kH/kD > 1) can be exploited to control the competition between reaction pathways, for example, favoring substitution (SN2) over elimination (E2) under certain conditions.

Table 3: Predicted Kinetic Isotope Effect (KIE) in Reactions of this compound

| Reaction Type | Bond Cleaved in Rate-Determining Step | Expected KIE (kH/kD) | Implication for this compound Reactivity | Reference |

|---|---|---|---|---|

| E2 Elimination | C1-D Bond | Normal (typically 3-7) | Slower elimination rate compared to 1-bromohexane. | wikipedia.orgpressbooks.pub |

| SN2 Substitution | C1-Br Bond | Inverse or small normal secondary KIE (<1.2) | Reaction rate is minimally affected by deuteration at C1. | princeton.edu |

| Radical Halogen Abstraction | C1-Br Bond | No primary KIE | Initial C-Br bond cleavage rate is unaffected by C1 deuteration. |

Future research will likely focus on designing catalytic systems that are sensitive to the KIE. By fine-tuning catalyst-substrate interactions, it may be possible to amplify the effect of deuteration, leading to highly selective transformations that are not achievable with non-deuterated substrates. Exploring reactions where C-H/C-D bond activation is mediated by transition metals or photoredox catalysts could reveal novel reactivity patterns for compounds like this compound.

Advancements in In Silico Modeling for Precise Prediction of Deuterium Effects

The rational design of deuterated molecules requires a deep understanding of how isotopic substitution will affect reaction rates and equilibria. In silico modeling, particularly using quantum mechanical methods like Density Functional Theory (DFT), has become an indispensable tool for predicting deuterium isotope effects with remarkable accuracy. wayne.edumdpi.com

Computational chemistry allows researchers to:

Calculate Kinetic Isotope Effects (KIEs): By modeling the transition states of reactions, scientists can calculate the expected KIE for deuteration at a specific position. wayne.edunih.gov This information is crucial for validating reaction mechanisms and predicting how isotopic substitution will alter reaction outcomes.

Predict Equilibrium Isotope Effects (EIEs): Computational models can also predict how deuteration affects the equilibrium position of a reaction, which is important for understanding binding interactions and conformational preferences. nih.gov

Guide Synthetic Strategy: Accurate in silico predictions can guide the synthetic chemist's choice of where to place a deuterium label to achieve the desired metabolic blocking effect without negatively impacting the molecule's primary biological activity. mdpi.com

Recent studies have demonstrated excellent agreement between computationally predicted KIEs and experimental values for complex catalytic reactions, validating the power of these theoretical models. nih.gov For a molecule like this compound, DFT calculations could precisely predict the KIE for its E2 elimination, helping to design reaction conditions that favor or suppress this pathway.

Table 4: Example of Experimental vs. DFT-Predicted ¹³C KIEs in a Catalytic Reaction

| Reaction | Species | Experimental KIEC-Br | Predicted KIEC-Br | Conclusion | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura Oxidative Addition | PdL₁ Complex | 1.020 | 1.021 | Excellent agreement; suggests reaction proceeds via the PdL₁ species. | nih.gov |

| PdL₂ Complex | 1.031 | Poor agreement; suggests this pathway is not dominant. |

The primary challenge in this field is to improve the computational efficiency and accuracy for very large and complex biological systems. Future advancements in algorithms and computing power will enable more precise predictions of deuterium effects on protein-ligand binding, enzyme catalysis, and whole-body pharmacokinetics, further solidifying the role of in silico modeling as a key partner in the development of next-generation deuterated therapeutics.

Q & A

Q. How is 1-Bromohexane-1,1-d₂ synthesized, and what analytical methods confirm its isotopic purity?

Answer: 1-Bromohexane-1,1-d₂ is synthesized via deuteration of the precursor compound (e.g., 1-bromohexane) using deuterated reagents. For example, describes a method where NaOD in deuterated methanol (CD₃OD) introduces deuterium at the α-carbon, followed by neutralization with DCl to stabilize the product . Isotopic purity is confirmed using:

- NMR spectroscopy : Peaks at ~1.5–2.0 ppm (CD₂Br) and absence of protio signals verify deuteration.

- Mass spectrometry (MS) : Molecular ion clusters (M⁺, M+1, M+2) reflect the isotopic distribution of deuterium .

- Elemental analysis : Quantifies deuterium incorporation by comparing experimental vs. theoretical C/H/D ratios .

Q. What isotopic effects arise when substituting hydrogen with deuterium in 1-Bromohexane-1,1-d₂, and how are these measured experimentally?

Answer: Deuterium substitution alters kinetic isotope effects (KIEs) and thermodynamic properties. For example:

- Reaction rates : Deuterated compounds exhibit slower reaction kinetics in SN2 mechanisms due to increased bond strength (C-D vs. C-H).

- Spectroscopic shifts : IR and Raman spectra show redshifted C-D stretching frequencies (~2100 cm⁻¹) compared to C-H (~2900 cm⁻¹) .

- Conductivity studies : STM-BJ experiments () reveal reduced proton tunneling in deuterated analogs, quantified by comparing conductance histograms of 1-Bromohexane-1,1-d₂ vs. non-deuterated counterparts under identical bias voltages .

Q. What protocols ensure reproducibility in synthesizing and characterizing 1-Bromohexane-1,1-d₂?

Answer: Reproducibility requires:

- Standardized synthetic procedures : Strict control of reaction time, temperature, and stoichiometry (e.g., NaOD:precursor molar ratios as in ) .

- Validation via reference standards : Compare NMR/MS data with commercially available deuterated analogs (e.g., 1-Bromoheptane-1-d₁ in ) .

- Cross-lab verification : Share detailed experimental protocols (e.g., solvent purity, quenching methods) as outlined in for peer validation .

Q. How does isotopic labeling of 1-Bromohexane-1,1-d₂ enhance mechanistic studies in organic reactions?

Answer: Deuterium acts as a tracer to elucidate reaction pathways:

- Mechanistic discrimination : In elimination vs. substitution reactions, deuterium labeling at specific positions (e.g., β-hydrogens) helps identify intermediates via kinetic isotope effects.

- Stereochemical analysis : Isotopic labeling in chiral centers (e.g., SN2 inversion) is tracked using chiral chromatography or optical rotation .

- Computational validation : Experimental KIEs are compared with density functional theory (DFT) simulations to validate proposed transition states .

Q. What safety and handling protocols are critical for working with deuterated bromoalkanes?

Answer:

- Storage : Use amber glass vials under inert gas (N₂/Ar) to prevent photolytic or oxidative degradation .

- Waste disposal : Neutralize residual bromoalkanes with aqueous NaHCO₃ before disposal to avoid halogenated byproducts.

- Exposure control : Conduct reactions in fume hoods with PPE (gloves, goggles) due to alkyl bromide toxicity .

Advanced Research Questions

Q. How does 1-Bromohexane-1,1-d₂ enable precise analysis of proton tunneling in single-molecule junctions?

Answer: demonstrates that replacing H with D in 1-Bromohexane-1,1-d₂ reduces the probability of high-conductance ("H") states in STM-BJ experiments by 4% at 0.6 V. This confirms that proton tunneling is not the dominant mechanism in tautomerization processes. Methodologically:

Q. What contradictions exist in the role of deuterium substitution in modulating cytotoxicity, and how can they be resolved?

Answer: shows that 1-D2/CA (carbonic anhydrase inhibitor) synergistically enhances AraC toxicity in AML cells, but standalone 1-D2 has minimal effect. Contradictions may arise from:

- Cell-line variability : HL60 vs. U937 cells show differential sensitivity due to metabolic heterogeneity.

- Dose dependency : Synergistic effects are observed only at specific molar ratios (e.g., 1-D2:CA = 1:1.5).

Resolution : - Dose-response matrices : Test combinatorial effects across concentration gradients.

- Metabolic profiling : Use LC-MS to quantify intracellular deuterated metabolites and correlate with cytotoxicity .

Q. How can 1-Bromohexane-1,1-d₂ be utilized to study host-guest interactions in metal-organic frameworks (MOFs)?

Answer: reveals that 1-D2 (as a guest molecule) induces structural flexibility in a uranium-based MOF, enhancing H₂/CH₄ adsorption. Methods include:

- Crystallographic analysis : Compare lattice parameters (a, b, c, V) of MOFs with varying 1-D2 equivalents (0.3–2.5 equiv.) via single-crystal XRD.

- Adsorption isotherms : Measure gas uptake at 77 K (N₂) and 298 K (CH₄) to quantify binding affinity changes .

Q. What statistical approaches are recommended to analyze contradictory data in isotopic effect studies?

Answer:

- Meta-analysis : Pool data from multiple studies (e.g., STM-BJ, cytotoxicity) to calculate weighted effect sizes.

- Error source identification : Use ANOVA to partition variability (e.g., instrument error vs. biological noise) .

- Bayesian modeling : Update prior probabilities (e.g., expected KIEs) with experimental data to refine mechanistic hypotheses .

Q. How can researchers design experiments to isolate isotopic effects from solvent or matrix interactions in 1-Bromohexane-1,1-d₂ studies?

Answer:

- Control experiments : Compare deuterated/protio analogs in identical solvents (e.g., TCB in ) to exclude solvent polarity effects .

- Matrix-matched calibration : Spike deuterated standards into complex matrices (e.g., cell lysates) to correct for ion suppression in MS .

- Computational solvation models : Use molecular dynamics simulations to predict solvent-deuterium interactions and validate experimentally .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.